Ethyl 2-amino-4-methylbenzoate

Vue d'ensemble

Description

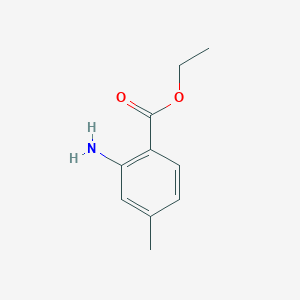

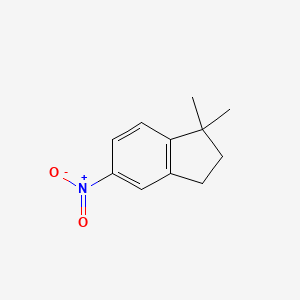

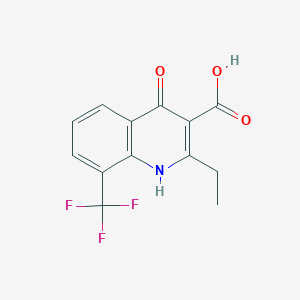

Ethyl 4-amino-2-methylbenzoate, also known by its CAS Number 74450-59-2, is a compound with a molecular weight of 179.22 . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of similar compounds often involves processes such as alkylation and esterification . For instance, the synthesis of benzoate compounds as local anesthetics involved three steps: alkylation, esterification, and another alkylation . The synthesis route was selected for its high total yields, mild conditions, and simple operation .Molecular Structure Analysis

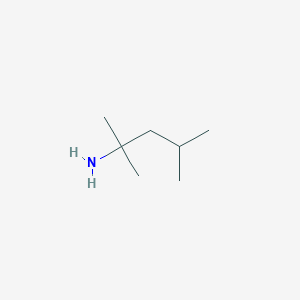

The linear formula of Ethyl 4-amino-2-methylbenzoate is C10H13NO2 . More detailed structural information, including 2D or 3D molecular structures, may be available from resources like the NIST Chemistry WebBook .Physical And Chemical Properties Analysis

Ethyl 4-amino-2-methylbenzoate is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . More specific physical and chemical properties may be available from resources like the NIST Chemistry WebBook .Applications De Recherche Scientifique

Pharmacological Derivatives

Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a derivative of Ethyl 2-amino-4-methylbenzoate, has been studied for its potential to form various pharmacologically active compounds. These derivatives include tertiary amines and substituted 2-hydroxyethylamines, indicating a potential for diverse pharmacological applications (Chapman et al., 1971).

Solubility and Chemical Processes

Research on 2-amino-3-methylbenzoic acid, closely related to this compound, reveals insights into its solubility in various solvents, which is crucial for its purification and application in different chemical processes (Zhu et al., 2019).

Organic Synthesis

Ethyl 4-amino-3-methylbenzoate plays a role in organic synthesis, specifically in the ortho-alkylation of anilines. This process is significant in the synthesis of various organic compounds, indicating its utility in organic chemistry research and application (Gassman & Gruetzmacher, 2003).

Antimicrobial Studies

In antimicrobial research, derivatives of Ethyl 4-amino-2,3-dihydro-3-methyl-2-thio-xothiazole-5-carboxylate, which is structurally related to this compound, have been synthesized and tested for their antimicrobial activities against various bacteria and yeasts (Balkan et al., 2001).

Environmental Studies

The environmental behavior of Ethyl-4-aminobenzoate, a compound related to this compound, has been studied, particularly its presence in water sources and transformation products in the environment. This research is crucial for understanding the environmental impact of such compounds (Li et al., 2017).

Thermal and Structural Properties

Studies on ethyl 2-aminobenzoate and ethyl 3-aminobenzoate, related to this compound, have explored their thermal and structural properties. This includes their standard molar enthalpies of formation and vaporization, providing valuable data for their application in various scientific fields (Ledo et al., 2019).

Safety and Hazards

Ethyl 4-amino-2-methylbenzoate has several safety considerations. It is associated with hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Ethyl 2-amino-4-methylbenzoate, also known as Ethyl p-aminobenzoate , is a derivative of benzoate compounds. These compounds are known to act as local anesthetics . The primary target of these compounds is the sodium ion (Na+) channel on the nerve membrane . By acting on these channels, they can reversibly block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .

Mode of Action

The compound interacts with its target, the sodium ion channels, by binding to specific parts of the channel . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a temporary loss of sensation in the local area where the compound is applied .

Biochemical Pathways

It is known that the compound primarily affects theneuronal signaling pathway by blocking sodium ion channels . This blockage prevents the propagation of nerve impulses, leading to a loss of sensation in the local area. The downstream effects of this action include a temporary loss of sensation, making it useful for local surgery and treatment .

Result of Action

The primary result of the action of this compound is a temporary loss of sensation in the local area where it is applied . This is due to its ability to block the conduction of nerve impulses by acting on sodium ion channels . This makes it useful for procedures requiring local anesthesia, such as minor surgical operations, dental procedures, and other treatments .

Propriétés

IUPAC Name |

ethyl 2-amino-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYLYHQBGQKVHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561941 | |

| Record name | Ethyl 2-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64818-80-0 | |

| Record name | Ethyl 2-amino-4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64818-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B3055366.png)

![Methyl [4-(thiophene-2-carbonyl)phenyl]acetate](/img/structure/B3055385.png)